molecular formula C21H25NO5S B065782 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester CAS No. 160586-68-5

4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B065782
CAS No.: 160586-68-5
M. Wt: 403.5 g/mol
InChI Key: JLWNIBRSVNTKHT-UHFFFAOYSA-N
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Description

4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester is a sophisticated, multi-functional chemical building block of significant value in synthetic organic and medicinal chemistry. This compound features three distinct protective and functionalizable moieties: a piperidine core, a benzyloxycarbonyl (Cbz) group protecting the amine, and a toluene-p-sulfonyl (tosyl) group activated primary alcohol. Its primary research application lies in its role as a pivotal intermediate for the construction of complex piperidine-based scaffolds. The presence of the tosylate group makes it an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, azides, alkoxides) to introduce diverse functional groups at the methylene bridge. This allows researchers to efficiently create novel derivatives and analogs for structure-activity relationship (SAR) studies. Concurrently, the Cbz-protected amine is stable to basic conditions but can be selectively deprotected under mild hydrogenation conditions, revealing the secondary amine for further diversification. This combination of features makes it an indispensable tool for the synthesis of potential pharmacologically active compounds, particularly in the development of central nervous system (CNS) agents, enzyme inhibitors, and other small molecule libraries where the piperidine ring is a critical structural motif.

Properties

IUPAC Name

benzyl 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-17-7-9-20(10-8-17)28(24,25)27-16-19-11-13-22(14-12-19)21(23)26-15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWNIBRSVNTKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619546
Record name Benzyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160586-68-5
Record name Benzyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the hydroxymethylpiperidine precursor is converted into a tosylate leaving group. Key steps include:

  • Activation of TsCl : Pyridine acts as both a base and solvent, neutralizing HCl generated during the reaction and preventing side reactions.

  • Temperature Control : The reaction initiates at 0°C to mitigate exothermic effects, followed by gradual warming to room temperature for completion.

  • Workup : Quenching with saturated sodium hydrogen carbonate ensures neutralization, while filtration and drying with P₂O₅ yield the product as a crystalline solid.

Representative Protocol :

  • Starting Material : Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (49.86 g, 200 mmol).

  • Reagents : TsCl (41.94 g, 220 mmol), pyridine (200 mL).

  • Conditions : 0°C → 20°C, 19.7 h, N₂ atmosphere.

  • Yield : 95% (76.47 g).

  • Purity : Confirmed via ¹H NMR (CDCl₃, 400 MHz): δ 7.77 (d, J=8.3 Hz, 2H, Ts aromatic), 7.37–7.29 (m, 7H, benzyl and Ts aromatic), 5.10 (s, 2H, CH₂Ph), 3.85 (d, J=6.5 Hz, 2H, CH₂OTs).

Optimization Insights

  • Stoichiometry : A 10% excess of TsCl (1.1 eq) ensures complete conversion of the hydroxyl group.

  • Solvent Choice : Pyridine’s nucleophilicity prevents premature hydrolysis of TsCl, though alternatives like dichloromethane with triethylamine are less effective for this substrate.

  • Scalability : The protocol demonstrates robustness at multi-gram scales, with consistent yields >90%.

Alternative Methodologies and Comparative Analysis

Palladium-Catalyzed Debenzylation Followed by Tosylation

A patent route describes debenzylation of 1-benzyl-4-piperidone derivatives using Pd/C, followed by Boc protection and tosylation. While designed for tert-butyl esters, this approach highlights adaptable strategies:

Key Steps :

  • Reduction : Sodium borohydride reduces 1-benzyl-4-piperidone to 4-hydroxymethylpiperidine.

  • Debenzylation : Pd/C in H₂ atmosphere removes the benzyl group.

  • Protection : Boc anhydride in triethylamine yields N-Boc-4-hydroxymethylpiperidine.

  • Tosylation : TsCl in pyridine or triethylamine affords the tosylate.

Challenges :

  • Lower yields (~70–80%) compared to the primary route due to multi-step purification.

  • Boc protection introduces additional cost and complexity for benzyl ester targets.

One-Pot Tosylation-Protection Strategies

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°CPrevents TsCl decomposition
Pyridine Equivalents1.0–1.2 eqEnsures HCl scavenging
Reaction Time18–24 hBalances completion vs. side reactions

Hazard Mitigation

  • Pyridine Handling : Use closed systems to minimize inhalation risks; alternatives like DMAP (catalytic) reduce solvent volume.

  • Exothermic Control : Gradual TsCl addition and ice-water cooling prevent thermal runaway .

Chemical Reactions Analysis

Types of Reactions

4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The sulfonyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1. Role as a Prodrug

This compound can serve as a prodrug for various therapeutic applications, particularly in the modulation of neuropeptide activity. Prodrugs are designed to improve the pharmacokinetic properties of active drugs by enhancing their absorption and bioavailability. The presence of the piperidine structure allows for modifications that can enhance binding to biological targets, such as enzymes or receptors involved in neurological disorders.

1.2. Inhibition of Neuropeptide Degradation

The compound has been identified as a potential inhibitor of neutral endopeptidase (NEP), an enzyme responsible for degrading neuropeptides like atrial natriuretic peptide (ANP). By inhibiting NEP, this compound may prolong the action of ANP, which is beneficial in treating conditions such as hypertension and heart failure . The synthesis of derivatives that include this compound has been explored in various studies focusing on cardiovascular health.

Organic Synthesis Applications

2.1. Synthesis of Benzyl Esters and Ethers

The compound can be utilized in the synthesis of benzyl esters and ethers through established protocols that leverage its functional groups. The methodology often involves using reagents that facilitate the formation of these derivatives under mild conditions, making it a valuable intermediate in organic synthesis .

2.2. Versatile Intermediate

Due to its unique structure, 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester can act as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create a wide range of compounds with potential biological activity.

3.1. NEP Inhibition Studies

Research has demonstrated that compounds structurally related to this compound exhibit significant NEP inhibitory activity. For instance, studies have shown that specific modifications to the piperidine ring enhance binding affinity to NEP, leading to improved therapeutic outcomes in animal models for cardiovascular diseases .

3.2. Synthesis Protocols

A detailed study on the synthesis protocols for creating benzyl esters using this compound has been documented, highlighting its efficiency and yield under various reaction conditions. For example, using N-methylation techniques allows for the rapid formation of active reagents necessary for further chemical transformations .

Summary Table of Properties and Applications

Property/FeatureDetails
Chemical Structure C21H25NO5S
Potential Applications NEP inhibition, prodrug formulation, organic synthesis
Key Benefits Enhances bioavailability, serves as a versatile intermediate
Research Focus Areas Cardiovascular health, neuropeptide modulation

Mechanism of Action

The mechanism of action of 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

4-(2-Ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester
  • CAS : [38711-20-5]
  • Structure : Contains an ethoxycarbonyl-acetyl group (-COCH₂CO₂Et) instead of the tosyloxymethyl group.
  • Reactivity : The acetyl group may undergo hydrolysis or participate in condensation reactions, unlike the sulfonate's nucleophilic displacement utility .
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate
  • CAS : [130312-10-6]
  • Molecular Formula: C₁₅H₁₉NO₃ (MW: 261.32 g/mol).
  • Physical Properties : Lower molecular weight and melting point (40–45°C) compared to the target compound, suggesting reduced steric bulk and altered solubility .
4-Cyano-4-(toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • CAS : [929302-00-1]
  • Structure: Replaces the benzyl ester with a tert-butyl ester and introduces a cyano (-CN) group.

Pharmacological Derivatives

4-[(3,4-Difluoro-phenyl)-propionyl-amino]-piperidine-1-carboxylic acid benzyl ester
  • Structure : Features a 3,4-difluorophenyl propionamide substituent.
  • Application : Acts as an opioid receptor ligand, demonstrating the piperidine-benzyl ester scaffold's versatility in central nervous system drug design .
4-[(3-Fluoro-pyridin-4-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester
  • CAS : [157023-34-2]
  • Structure: Contains an aminomethyl group for coupling with heterocycles (e.g., fluoropyridines).
  • Utility : Used in kinase inhibitor synthesis, highlighting the adaptability of the benzyl ester core in medicinal chemistry .

Structural Isomers and Analogous Intermediates

4-[2-(Toluene-4-sulfonyloxymethyl)phenyl]piperidine-1-carboxylic acid t-butyl ester
  • Structure : Adds a phenyl ring to the piperidine core.
  • Application: Intermediate in serotonin/norepinephrine reuptake inhibitors (SNRIs), emphasizing the role of aromatic extensions in enhancing target affinity .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Application/Reactivity
Target Compound C₂₁H₂₅NO₅S 403.49 Tosyloxymethyl Nucleophilic substitution
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate C₁₅H₁₉NO₃ 261.32 2-Oxoethyl Aldol reactions
4-Cyano-4-(tosyloxymethyl)-piperidine-tert-butyl ester C₁₉H₂₆N₂O₅S 394.49 Cyano, tert-butyl ester Stabilized intermediates
4-[(3,4-Difluorophenyl)propionamido]-piperidine-benzyl ester C₂₂H₂₄F₂N₂O₃ 414.44 Difluorophenyl propionamide Opioid receptor modulation

Biological Activity

4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester, with the molecular formula C21H25NO5S and CAS number 160586-68-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a toluene sulfonyl group and a benzyl ester. Its structure can be represented as follows:

Chemical Structure

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms, including:

  • Inhibition of Enzymatic Activity : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.
  • Modulation of Receptor Activity : The piperidine moiety may influence interactions with neurotransmitter receptors, affecting signaling pathways.

Pharmacological Effects

Preliminary studies have suggested various pharmacological effects:

  • Antinociceptive Activity : Some derivatives have shown promise in pain relief models, indicating potential use in analgesic formulations.
  • Anti-inflammatory Properties : Compounds in this class may reduce inflammation through inhibition of pro-inflammatory cytokines.

Case Studies

  • Study on Pain Models : A study conducted on rodent models demonstrated that administration of related piperidine derivatives resulted in significant reductions in pain response compared to controls, suggesting potential applications in pain management.
  • Inflammation Studies : In vitro assays indicated that compounds with similar structures could lower levels of TNF-alpha and IL-6 in macrophages, highlighting anti-inflammatory potential.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntinociceptiveSignificant pain reductionStudy A
Anti-inflammatoryDecreased cytokine levelsStudy B
Enzyme InhibitionCompetitive inhibition observedStudy C

Q & A

Q. Table 1. Representative Reaction Yields and Conditions

Reaction TypeSubstrateYieldKey ConditionsRef.
Nucleophilic Coupling2-Chloro-5-fluoro-pyrimidine345 (M+1)DMF, 100°C, 6 h
HydrogenationNitro to Amine100%10% Pd/C, 50 psi H2_2, MeOH
FluorinationHydroxy to Fluoro>90% eeDAST, -78°C to RT

Q. Table 2. Analytical Signatures for Key Intermediates

Intermediate1H NMR^1 \text{H NMR} (δ, ppm)MS (M+1)Ref.
Benzyl-4-(aminomethyl)piperidine7.4 (aromatic), 5.15 (CH2_2)261.32
tert-Butyl Carbamate Derivative1.42 (t-Bu), 4.6 (NH)379.29

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